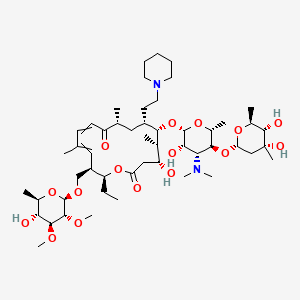
Tylosin, 20-deoxo-20-(1-piperidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Tylosin, 20-deoxo-20-(1-piperidinyl)-” is a formidable antibiotic with exceptional potency . It is used in combating an array of bacterial infections . Its molecular formula is C51H88N2O16 and has a molecular weight of 985.25 .
Synthesis Analysis
The synthesis of “Tylosin, 20-deoxo-20-(1-piperidinyl)-” involves reductive amination of the C-20 aldehyde group . The majority of the compounds are prepared using metal hydrides (sodium cyanoborohydride or sodium borohydride) as the reducing agents and a suitable cyclic alkylamine .Molecular Structure Analysis
The molecular structure of “Tylosin, 20-deoxo-20-(1-piperidinyl)-” is represented by the formula C51H88N2O16 . The molecular weight of the compound is 985.25 .Chemical Reactions Analysis
“Tylosin, 20-deoxo-20-(1-piperidinyl)-” is an intermediate in the synthesis of Tylosin .Physical And Chemical Properties Analysis
The physical and chemical properties of “Tylosin, 20-deoxo-20-(1-piperidinyl)-” are represented by its molecular formula C51H88N2O16 and molecular weight of 985.25 .Applications De Recherche Scientifique
Antibiotic Binding and Ribosomal Interactions
Tylosin and its derivatives, such as tildipirosin and tilmicosin, have been studied for their interactions with ribosomes of bacterial pathogens like Pasteurella multocida and Escherichia coli. These antibiotics bind to the same macrolide site within the large subunit of ribosomes. However, they differ in how they occupy this site, with the piperidine components in tildipirosin, for instance, distinguishing it from tylosin and tilmicosin. The piperidine of tildipirosin is oriented into the tunnel lumen, potentially interfering with the growing nascent peptide (Poehlsgaard et al., 2012).
Antibacterial Activity
Research has focused on synthesizing tylosin-related derivatives to evaluate their antibacterial impact. Some derivatives have shown expanded antibacterial impact against Gram-negative bacteria, such as E. coli and Klebsiella pneumoniae, while retaining or increasing activity against Gram-positive bacteria like Staphylococcus aureus (Sugawara et al., 2017).
Environmental Impact and Degradation
Studies on tylosin's degradation and adsorption behavior in dairy lagoon sediment suspensions under varying pH and redox conditions indicate its persistence in solution and the influence of environmental factors on its degradation and adsorption behavior (Ali et al., 2013).
Pharmaceutical Applications
Research on piperidine derivatives, which are related to tylosin, has shown their importance in creating drugs for various biological activities, including inhibiting activity in monoamine receptors. Piperidine derivatives have been linked to valuable biological activities, such as treating HIV-mediated diseases and functioning as serotonin receptor agents (Devarasetty et al., 2018).
Antimicrobial Resistance
The occurrence of tylosin-resistant enterococci in swine manure and its potential transport through tile drainage systems into surface waters raises concerns about the development of microbial resistance due to antibiotic residues in manure (Hoang & Soupir, 2010).
Safety And Hazards
Propriétés
IUPAC Name |
(4R,5S,6S,7R,9R,15R,16S)-6-[(2R,3S,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4S,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H88N2O16/c1-13-38-35(27-63-50-47(62-12)46(61-11)42(57)31(5)65-50)23-28(2)17-18-36(54)29(3)24-34(19-22-53-20-15-14-16-21-53)44(30(4)37(55)25-39(56)67-38)69-49-43(58)41(52(9)10)45(32(6)66-49)68-40-26-51(8,60)48(59)33(7)64-40/h17-18,23,29-35,37-38,40-50,55,57-60H,13-16,19-22,24-27H2,1-12H3/t29-,30+,31-,32-,33+,34+,35-,37-,38+,40+,41-,42-,43+,44-,45-,46+,47-,48+,49+,50-,51-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHGJLYPEOOKAB-INWPZJCCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CCN4CCCCC4)C)C)COC5C(C(C(C(O5)C)O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@H](C=C(C=CC(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CCN4CCCCC4)C)C)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C)O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H88N2O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
985.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tylosin, 20-deoxo-20-(1-piperidinyl)- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

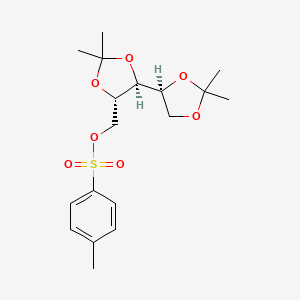
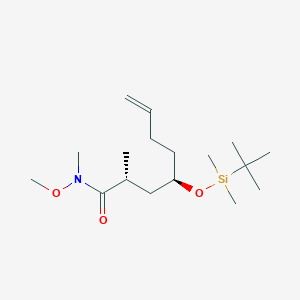
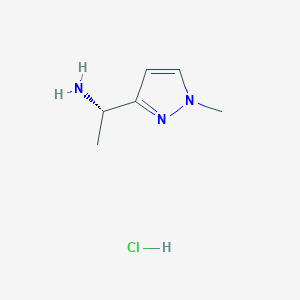
![(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B1436904.png)

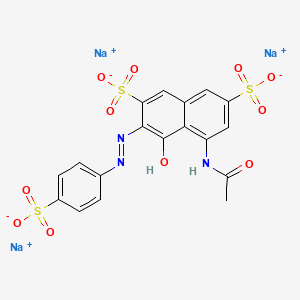
![8-Chloro-6-iodoimidazo[1,2-a]pyrazine](/img/structure/B1436910.png)
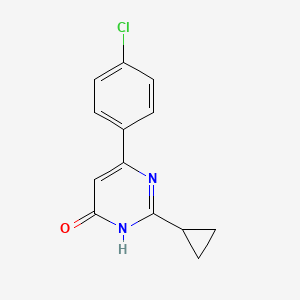
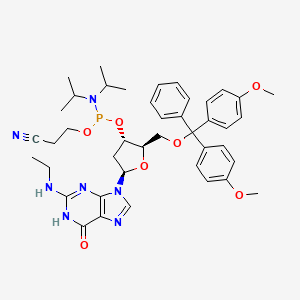
![N-[9-[(2R,3S,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B1436914.png)

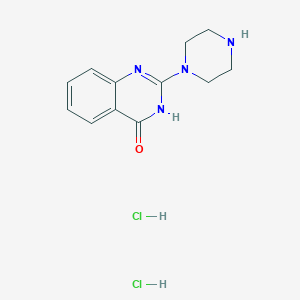

![D-myo-Inositol, 1-[(2R)-2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl hydrogen phosphate], ammonium salt (1:1)](/img/structure/B1436921.png)